![molecular formula C11H15ClO3S B12557157 {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride CAS No. 143111-31-3](/img/structure/B12557157.png)
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is a chemical compound known for its unique structure and properties It is a sulfonium compound with a phenyl group substituted with a hydroxypropanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride typically involves the reaction of a phenyl sulfonium salt with a hydroxypropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The hydroxypropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl sulfonium compounds.
Applications De Recherche Scientifique
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride involves its interaction with molecular targets through its sulfonium group. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and alteration of their function. This reactivity is exploited in various applications, including catalysis and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Known for its antioxidant properties and formed in the Maillard reaction.
Uniqueness
{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride is unique due to its sulfonium group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143111-31-3 |
|---|---|
Formule moléculaire |
C11H15ClO3S |
Poids moléculaire |
262.75 g/mol |
Nom IUPAC |
[4-(2-hydroxypropanoyloxy)phenyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C11H15O3S.ClH/c1-8(12)11(13)14-9-4-6-10(7-5-9)15(2)3;/h4-8,12H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BHRBOOKXUXZHEA-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)OC1=CC=C(C=C1)[S+](C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)
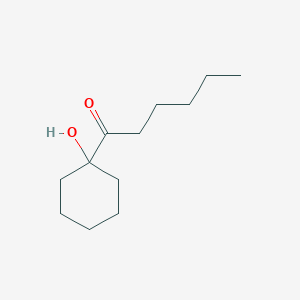

![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)

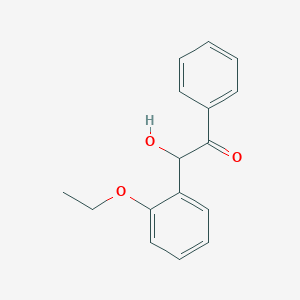
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

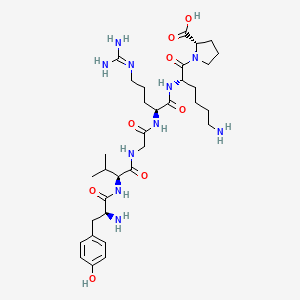
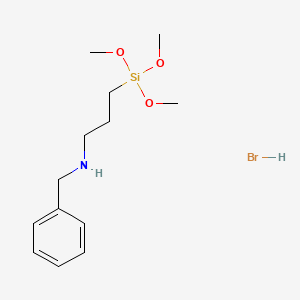
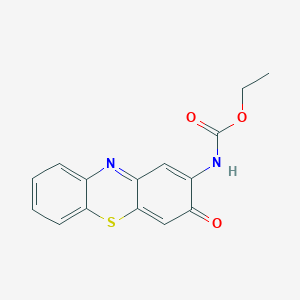
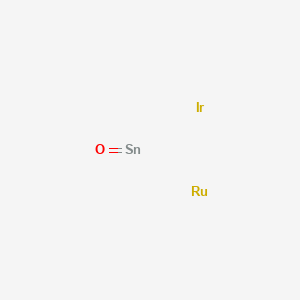
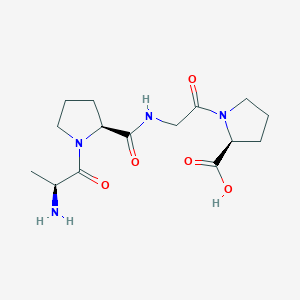
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
